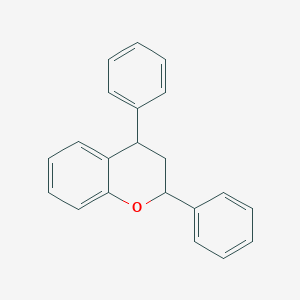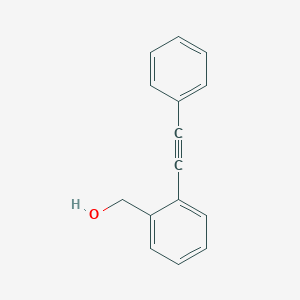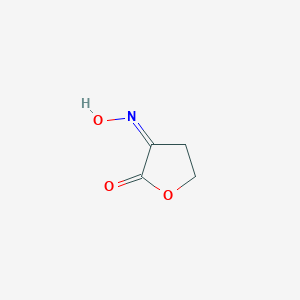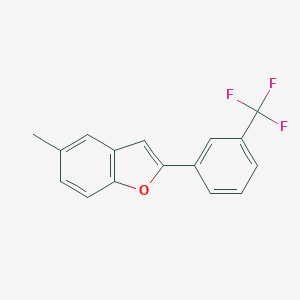
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran, also known as TFMPP, is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP is a selective agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
作用机制
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and body. Activation of these receptors can lead to changes in intracellular signaling pathways, resulting in alterations in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects can lead to changes in behavior and mood, and may have therapeutic applications for certain disorders.
实验室实验的优点和局限性
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has several advantages for use in lab experiments, including its selectivity for the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.
未来方向
There are several potential future directions for research on 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran and its effects on the brain and behavior. These include investigating its potential therapeutic applications for disorders such as depression, anxiety, and addiction, exploring its effects on neuronal plasticity and learning, and investigating its interactions with other neurotransmitter systems. Further research is needed to fully understand the mechanisms underlying 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran's effects and its potential as a therapeutic agent.
合成方法
The synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran involves a multi-step process that includes the reaction of 3-trifluoromethylphenylacetic acid with acetic anhydride and phosphorus pentoxide to form 3-trifluoromethylphenylacetic anhydride. The resulting anhydride is then reacted with 5-methyl-2-hydroxybenzaldehyde in the presence of a base to form the final product, 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran.
科学研究应用
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been used in scientific research to investigate the role of the 5-HT2A and 5-HT2C receptors in various physiological and behavioral processes. Studies have shown that 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran can affect mood, cognition, and behavior in animal models, and has potential therapeutic applications for disorders such as depression, anxiety, and addiction.
属性
CAS 编号 |
183589-30-2 |
|---|---|
产品名称 |
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran |
分子式 |
C16H11F3O |
分子量 |
276.25 g/mol |
IUPAC 名称 |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c1-10-5-6-14-12(7-10)9-15(20-14)11-3-2-4-13(8-11)16(17,18)19/h2-9H,1H3 |
InChI 键 |
FVEATMAKOSNGPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
同义词 |
Benzofuran, 5-Methyl-2-[3-(trifluoroMethyl)phenyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)



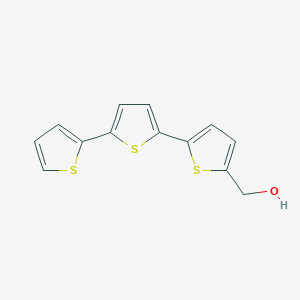
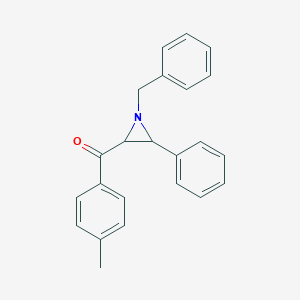

![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

